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Compound of Interest

Compound Name: Ethyl 4-(2-oxopropyl)benzoate

Cat. No.: B1342161 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-(2-
oxopropyl)benzoate, a compound of interest in various research and development

applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its

identification and characterization.

Molecular Structure
Chemical Formula: C₁₂H₁₄O₃ Molecular Weight: 206.24 g/mol Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for elucidating the carbon-hydrogen framework of a

molecule.
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¹H NMR (Proton NMR) Data
The ¹H NMR spectrum provides information about the different types of protons and their

immediate electronic environment. The predicted chemical shifts (δ) are reported in parts per

million (ppm) relative to a tetramethylsilane (TMS) standard.

Table 1: Predicted ¹H NMR Spectroscopic Data

Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

Ethyl -CH₃ ~1.3-1.4 Triplet (t) ~7.1

Propanone -CH₃ ~2.2 Singlet (s) N/A

Propanone -CH₂ ~3.8 Singlet (s) N/A

Ethyl -CH₂ ~4.3-4.4 Quartet (q) ~7.1

Aromatic H (ortho to -

CH₂C(O)CH₃)
~7.3 Doublet (d) ~8.0

Aromatic H (ortho to -

COOEt)
~7.9-8.0 Doublet (d) ~8.0

Note: These are predicted values and may vary slightly from experimental results.[1]

¹³C NMR (Carbon NMR) Data
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the

molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data
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Carbon Assignment Predicted Chemical Shift (δ, ppm)

Ethyl -CH₃ ~14

Propanone -CH₃ ~29

Propanone -CH₂ ~45

Ethyl -CH₂ ~61

Aromatic CH (ortho to -CH₂C(O)CH₃) ~128

Aromatic CH (ortho to -COOEt) ~130

Aromatic C (ipso, attached to -COOEt) ~131

Aromatic C (ipso, attached to -CH₂C(O)CH₃) ~136

Ester C=O ~166

Ketone C=O ~206

Note: These are predicted values and may vary slightly from experimental results.[1]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands
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Functional Group
Predicted Absorption
Range (cm⁻¹)

Intensity

C-H stretch (aromatic) 3100-3000 Medium

C-H stretch (aliphatic) 3000-2850 Medium

C=O stretch (ketone) ~1715 Strong

C=O stretch (ester) ~1720 Strong

C=C stretch (aromatic) 1600-1450 Medium

C-O stretch (ester) 1300-1000 Strong

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification.

Table 4: Predicted Mass Spectrometry Data

Ion m/z (mass-to-charge ratio) Description

[M]⁺ 206 Molecular Ion

[M - CH₃]⁺ 191
Loss of a methyl radical from

the propanone group

[M - OCH₂CH₃]⁺ 161
Loss of the ethoxy radical from

the ester group

[C₆H₄CH₂C(O)CH₃]⁺ 147

[C₆H₄CO]⁺ 105
Loss of the 2-oxopropyl group

followed by the ethoxy group

[C₆H₅]⁺ 77
Loss of the ester and 2-

oxopropyl groups

Experimental Protocols
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The following are generalized protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: Dissolve approximately 10-20 mg of Ethyl 4-(2-oxopropyl)benzoate in

about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm). The solution should be clear and

free of any particulate matter.[2]

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

¹H NMR Acquisition:

Tune and shim the instrument to optimize the magnetic field homogeneity.

Acquire the spectrum using a standard single-pulse experiment.

Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a

sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Due to the low natural abundance of ¹³C, a larger number of scans and a longer

acquisition time are typically required compared to ¹H NMR.[3][4]

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phasing the spectrum, and performing baseline correction. Calibrate the chemical

shift scale using the TMS signal at 0 ppm.

FT-IR Spectroscopy
Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small

amount of the compound with dry potassium bromide (KBr) powder and press it into a thin,

transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a

volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to

evaporate.[5][6]
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Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

Place the sample in the beam path and record the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to generate the final transmittance or absorbance spectrum.[7][8]

Data Analysis: Identify the characteristic absorption bands and correlate them with the

functional groups present in the molecule.

Mass Spectrometry
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via direct infusion or after separation by gas chromatography (GC-MS).[9][10]

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for

GC-MS, which bombards the sample with high-energy electrons to induce ionization and

fragmentation.[9][10]

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[9]

Detection: A detector records the abundance of each ion at a specific m/z value.

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the

structure of the compound.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like Ethyl 4-(2-oxopropyl)benzoate.
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Caption: General workflow for the spectroscopic analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://www.benchchem.com/pdf/A_Technical_Guide_to_13C_NMR_Spectroscopy_for_Labeled_Compounds.pdf
https://nmr.ceitec.cz/download/140
http://web.mit.edu/5.32/www/Appendix_1_Qual_Instrumentation_03.pdf
https://www.bruker.com/en/products-and-solutions/infrared-and-raman/ft-ir-routine-spectrometer/what-is-ft-ir-spectroscopy.html
https://documents.thermofisher.com/TFS-Assets/MSD/Scientific-Resources/ftir-educational-experiment-package-volume-1-BR51418.pdf
https://mse.washington.edu/files/research/SOP_FTIR.pdf
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/04%3A_Structure_Determination_I-_UV-Vis_and_Infrared_Spectroscopy_Mass_Spectrometry/4.03%3A_Mass_Spectrometry
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Spectroscopy/Mass_Spectrometry
https://www.benchchem.com/product/b1342161#spectroscopic-data-for-ethyl-4-2-oxopropyl-benzoate-nmr-ir-ms
https://www.benchchem.com/product/b1342161#spectroscopic-data-for-ethyl-4-2-oxopropyl-benzoate-nmr-ir-ms
https://www.benchchem.com/product/b1342161#spectroscopic-data-for-ethyl-4-2-oxopropyl-benzoate-nmr-ir-ms
https://www.benchchem.com/product/b1342161#spectroscopic-data-for-ethyl-4-2-oxopropyl-benzoate-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1342161?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1342161?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1342161?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

